molecular formula C14H30N2O13 B560805 Trizma citrate dibasic CAS No. 108321-34-2

Trizma citrate dibasic

Cat. No.: B560805
CAS No.: 108321-34-2
M. Wt: 434.395
InChI Key: XDJZTRQRZFHVTE-UHFFFAOYSA-N
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Description

Trizma citrate dibasic is a compound commonly used as a buffer solution in biochemical and molecular biology research. It is a mixture of tris(hydroxymethyl)aminomethane and citric acid, which helps to maintain a stable pH in biological samples.

Preparation Methods

Synthetic Routes and Reaction Conditions

To prepare Trizma citrate dibasic, tris(hydroxymethyl)aminomethane and citric acid are mixed in specific proportions. The preparation involves dissolving tris(hydroxymethyl)aminomethane in distilled water and then adding citric acid to the solution. The pH of the solution is adjusted to the desired value using hydrochloric acid or sodium hydroxide .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves precise control of the pH and concentration to ensure consistency and quality of the buffer solution. The solution is then filtered, sterilized, and packaged for use in various applications .

Chemical Reactions Analysis

Types of Reactions

Trizma citrate dibasic primarily undergoes acid-base reactions due to its buffering capacity. It can participate in neutralization reactions where it reacts with acids or bases to maintain a stable pH.

Common Reagents and Conditions

Common reagents used with this compound include hydrochloric acid, sodium hydroxide, and other acids or bases depending on the desired pH range. The reactions typically occur under mild conditions at room temperature .

Major Products Formed

The major products formed from reactions involving this compound are water and the corresponding salts of the acids or bases used in the reaction .

Scientific Research Applications

Trizma citrate dibasic is widely used in scientific research due to its buffering properties. It is commonly used in:

    Chemistry: As a buffer in various chemical reactions and analytical techniques.

    Biology: In cell culture media, electrophoresis, and enzyme assays to maintain a stable pH.

    Medicine: In diagnostic assays and pharmaceutical formulations.

    Industry: In the production of cosmetics, food, and beverages where pH control is crucial

Mechanism of Action

The buffering action of Trizma citrate dibasic is due to the presence of both tris(hydroxymethyl)aminomethane and citric acid. Tris(hydroxymethyl)aminomethane acts as a weak base, while citric acid acts as a weak acid. Together, they can neutralize small amounts of added acid or base, maintaining the pH of the solution within a narrow range. This buffering capacity is essential for maintaining the stability of biological samples and reactions .

Comparison with Similar Compounds

Similar Compounds

    Tris buffer: Similar to Trizma citrate dibasic but without the citric acid component.

    Phosphate buffer: Another commonly used buffer in biological research.

    HEPES buffer: Known for its minimal interference with biological processes.

Uniqueness

This compound is unique due to its combination of tris(hydroxymethyl)aminomethane and citric acid, providing a broader buffering range and enhanced stability compared to other buffers. This makes it particularly useful in applications where precise pH control is required .

Biological Activity

Trizma citrate dibasic, also known as Tris-citrate or Tris citrate, is a compound widely utilized in biological and biochemical research primarily as a buffering agent. Its ability to maintain pH within a physiological range makes it invaluable in various applications, including molecular biology, cell culture, and enzymatic assays. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in research applications, and potential therapeutic uses.

This compound is a zwitterionic buffer with a pKa around 8.1 at 25°C, making it effective for maintaining physiological pH levels (7-9) in biological systems. It is soluble in water and can be prepared in various concentrations depending on the experimental requirements.

Buffering Capacity

The primary biological activity of this compound lies in its buffering capacity. It stabilizes pH during biochemical reactions, which is crucial for maintaining enzyme activity and cellular functions. Studies have shown that using Tris-based buffers can enhance the stability of proteins and nucleic acids during manipulation and analysis .

Effects on Enzyme Activity

While this compound is beneficial for many enzymes, it can also interfere with specific enzymatic activities. For instance, certain enzymes may exhibit altered kinetics when exposed to Tris buffers due to its interaction with metal ions or active sites . Therefore, careful consideration is required when designing experiments involving enzyme assays.

Cancer Research

A significant study investigated the effects of Tris-based buffers on cancer progression. Researchers found that chronic ingestion of Tris-citrate at concentrations of 200 mmol/L significantly inhibited metastasis in mouse models of prostate cancer (PC3M) and pancreatic cancer (Mia Paca-2). The mechanism was attributed to reduced expression of glucose transporter GLUT-1 in tumors, suggesting that Tris-citrate may alter metabolic pathways critical for tumor growth .

Metabolic Acidosis Treatment

This compound has been explored as an alternative treatment for metabolic acidosis. In clinical settings, it demonstrated similar alkalizing effects compared to traditional bicarbonate treatments without significant side effects such as hypernatremia. This suggests its potential utility in managing acid-base disorders effectively .

Research Findings

Study FocusKey FindingsReference
Enzyme StabilityEnhanced stability of enzymes in Tris-citrate buffers compared to other buffers
Cancer MetastasisInhibition of metastasis in prostate and pancreatic cancer models with 200 mmol/L concentration
Acid-Base DisordersComparable alkalization effects to bicarbonate without adverse sodium levels

Properties

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O7.2C4H11NO3/c7-3(8)1-6(13,5(11)12)2-4(9)10;2*5-4(1-6,2-7)3-8/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);2*6-8H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJZTRQRZFHVTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745590
Record name 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108321-34-2
Record name 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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